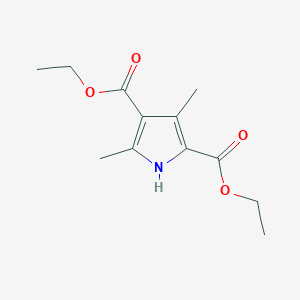

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBSXJAYEPDGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947225 | |

| Record name | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-79-5, 2199-55-5 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2436-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2436-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic compound often referred to as Knorr's pyrrole.[1][2][3] This document compiles essential spectroscopic data, outlines the experimental protocols for their acquisition, and presents this information in a clear, accessible format for researchers in organic synthesis and medicinal chemistry.

Core Spectroscopic Data

The structural elucidation and purity assessment of this compound rely on several key spectroscopic techniques. The following tables summarize the critical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0-9.5 | Singlet (broad) | 1H | N-H |

| 4.27 | Quartet | 4H | -OCH₂CH₃ |

| 2.45 | Singlet | 6H | Ar-CH₃ |

| 1.34 | Triplet | 6H | -OCH₂CH₃ |

| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions. |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~140 | C-2, C-5 (Pyrrole ring) |

| ~118 | C-3, C-4 (Pyrrole ring) |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| ~12 | Ar-CH₃ |

| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3430 | Strong, Sharp | N-H Stretch |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1550 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 239.12 | [M]⁺ (Molecular Ion) |

| 194 | [M - OCH₂CH₃]⁺ |

| 166 | [M - COOCH₂CH₃]⁺ |

| 120 | [M - 2xCOOCH₂CH₃]⁺ |

| Ionization Method: Electron Ionization (EI).[4] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of this compound. The following protocols outline the standard methodologies for its synthesis and subsequent spectroscopic analysis.

Synthesis: Knorr Pyrrole Synthesis

The title compound is commonly synthesized via the Knorr pyrrole synthesis.[5][6] This reaction involves the condensation of an α-amino-ketone with a β-ketoester. A typical procedure uses two equivalents of ethyl acetoacetate.[1] One equivalent is converted to ethyl 2-oximinoacetoacetate using sodium nitrite in acetic acid.[1][7] This intermediate is then reduced in situ by zinc dust, forming the α-amino-ketone, which immediately reacts with the second equivalent of ethyl acetoacetate to form the pyrrole ring.[7][8]

Detailed Steps:

-

Oxime Formation: Ethyl acetoacetate is dissolved in acetic acid and cooled in an ice bath. A solution of sodium nitrite in water is added slowly while maintaining a low temperature (0-10 °C).[7]

-

Reduction and Condensation: After stirring, zinc dust is added in portions to the reaction mixture. The reaction is exothermic and upon completion, it is heated to reflux (around 100-110 °C) for approximately one hour.[7]

-

Isolation and Purification: The warm mixture is poured into ice water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol or an ethanol-water mixture yields the purified this compound.[7]

Spectroscopic Analysis

1. NMR Spectroscopy:

-

Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.[9] For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to obtain singlet peaks for each unique carbon atom.

2. IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[10]

-

Data Acquisition: Electron Ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.[4] The resulting mass spectrum provides the molecular weight and fragmentation pattern of the compound.[3][4]

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.

References

- 1. This compound | 2436-79-5 | Benchchem [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

- 7. books.rsc.org [books.rsc.org]

- 8. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 2436-79-5 [chemicalbook.com]

- 9. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic compound often referred to as Knorr's Pyrrole. This document outlines the structural elucidation of this molecule through detailed NMR data, presents the experimental protocols for its synthesis and spectral acquisition, and illustrates the logical workflows involved in its analysis.

Core Spectroscopic Data

The structural confirmation of this compound is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The data presented below corresponds to spectra typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the N-H proton, the two ethyl ester groups, and the two methyl groups attached to the pyrrole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~9.5 (variable) | br s | 1H | - | N-H |

| 4.28 | q | 4H | 7.1 | -OCH₂CH₃ |

| 2.55 | s | 3H | - | 5-CH₃ |

| 2.45 | s | 3H | - | 3-CH₃ |

| 1.35 | t | 6H | 7.1 | -OCH₂CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, showing distinct resonances for the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the carbons of the ethyl and methyl substituents.

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C=O (Ester at C4) |

| 162.1 | C=O (Ester at C2) |

| 139.0 | C5 |

| 129.8 | C3 |

| 117.9 | C2 |

| 114.5 | C4 |

| 60.1 | -OCH₂CH₃ |

| 14.8 | -OCH₂CH₃ |

| 14.5 | 5-CH₃ |

| 12.3 | 3-CH₃ |

Experimental Protocols

The successful synthesis and characterization of this compound rely on well-defined experimental procedures.

Synthesis: Knorr Pyrrole Synthesis

This compound is classically prepared via the Knorr pyrrole synthesis.[1] This method involves the reaction of an α-amino-β-ketoester with a β-ketoester. In a typical procedure, ethyl acetoacetate is treated with sodium nitrite in acetic acid to form ethyl 2-oximinoacetoacetate. This intermediate is then reduced in situ with zinc dust in the presence of another equivalent of ethyl acetoacetate. The resulting amine condenses with the second ketoester, followed by cyclization and dehydration to yield the pyrrole ring.[1]

NMR Sample Preparation and Data Acquisition

Standard protocols are followed for the acquisition of NMR spectra.

-

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 32 scans are co-added to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (typically several hundred to thousands) are accumulated due to the lower natural abundance of the ¹³C isotope.

Logical and Experimental Workflows

The process from synthesis to structural confirmation follows a logical progression, as illustrated in the diagrams below.

Caption: Knorr Pyrrole Synthesis Workflow.

Caption: NMR Spectroscopic Analysis Workflow.

References

Physical and chemical properties of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. It includes a detailed experimental protocol for its synthesis via the Knorr pyrrole synthesis, a summary of its key physical and chemical characteristics, and an analysis of its spectroscopic data. Furthermore, this guide explores the role of this compound as a versatile building block in medicinal chemistry and materials science, with a focus on the biological activities of its derivatives, which are known to exhibit antimicrobial and anticancer properties.

Introduction

This compound, also known as Knorr's pyrrole, is a polysubstituted pyrrole derivative of significant interest in organic synthesis.[1] Its robust structure and the presence of multiple functional groups make it a valuable precursor for the synthesis of more complex heterocyclic compounds, including porphyrins and other macrocycles.[1] The pyrrole nucleus is a common scaffold in a variety of biologically active molecules, and derivatives of this compound have shown promise in the development of new therapeutic agents. This guide aims to provide a detailed resource for researchers and professionals working with this important compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₄ |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 2436-79-5 |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Melting Point | 135-136 °C |

| Boiling Point | 381.93 °C (rough estimate) |

| Solubility | Soluble in various organic solvents |

| InChI Key | XSBSXJAYEPDGSF-UHFFFAOYSA-N |

Synthesis

The most common and historically significant method for the synthesis of this compound is the Knorr pyrrole synthesis. This reaction involves the condensation of an α-amino-β-ketoester with a β-ketoester.

Knorr Pyrrole Synthesis: An Overview

The Knorr synthesis provides a straightforward route to substituted pyrroles. In the case of this compound, the reaction typically starts from ethyl acetoacetate. One equivalent of ethyl acetoacetate is converted to its α-oximino derivative, which is then reduced in situ to the corresponding α-amino-β-ketoester. This intermediate then reacts with a second equivalent of ethyl acetoacetate to form the pyrrole ring.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the Knorr synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of the Oximinoacetoacetate: In a fume hood, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (1 equivalent) dropwise to the cooled and stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Reduction and Cyclization: To the same reaction vessel, add a second equivalent of ethyl acetoacetate.

-

Gradually add zinc dust in small portions to the stirred mixture. The reaction is exothermic and may require external cooling to maintain control.

-

After the addition of zinc is complete, heat the reaction mixture to reflux for 1 hour.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

A precipitate of this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals for the N-H proton, the methyl groups, and the ethyl ester groups. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The two methyl groups on the pyrrole ring will appear as singlets, and the ethyl groups will show a characteristic quartet and triplet pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the carbons of the methyl and ethyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad peak in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration. Strong absorption bands around 1680-1720 cm⁻¹ are indicative of the C=O stretching of the ester groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 239). The fragmentation pattern will likely involve the loss of the ethoxy and carbonyl groups from the ester functionalities.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The pyrrole ring can undergo electrophilic substitution reactions, and the ester groups can be hydrolyzed or converted to other functional groups.

Its primary application lies in its use as a building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Biological Significance and Drug Development

While this compound itself is not typically a final drug product, it serves as a crucial scaffold for the development of a wide range of biologically active compounds. Derivatives of this pyrrole have demonstrated significant potential as antimicrobial and anticancer agents.[1]

Role in Anticancer Drug Discovery

The pyrrole core is present in several approved anticancer drugs and numerous compounds in clinical development. These derivatives often function by inhibiting key signaling pathways involved in cancer progression.

For instance, certain pyrrole-containing compounds have been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Others have been found to interfere with the Hedgehog signaling pathway, which plays a role in cell proliferation and differentiation.

Antimicrobial Applications

Derivatives of this compound have also been investigated for their antimicrobial properties.[1] The modification of the pyrrole core with various functional groups can lead to compounds with activity against a range of bacterial and fungal pathogens.

Conclusion

This compound is a cornerstone molecule in heterocyclic chemistry. Its straightforward synthesis, well-defined chemical properties, and versatility as a synthetic intermediate make it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of its derivatives is likely to yield novel compounds with significant therapeutic and technological applications, particularly in the fields of oncology and infectious disease. This guide serves as a foundational resource for professionals seeking to leverage the potential of this important chemical entity.

References

Solubility Profile of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. A comprehensive understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄ | [1][2] |

| Molecular Weight | 239.27 g/mol | [1][2] |

| Melting Point | 135-136 °C | [2] |

| Appearance | White to off-white solid/powder | [3] |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Deuterated Dimethylsulfoxide (DMSO-d6) | Soluble (for NMR purposes) | [4] |

| Trifluoroacetic Acid (TFA) | Soluble (for NMR purposes) | [4] |

For the parent compound, pyrrole, it is reported to be quite soluble in ethanol and diethyl ether, with a low solubility in water (approximately 0.1 g/mL).[5] This suggests that its derivatives, like the target compound, will exhibit favorable solubility in polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, adapted from standard laboratory procedures, is recommended.[6][7]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × 100) / 1000

-

Logical Workflow for Solubility Determination

Caption: Experimental workflow for quantitative solubility determination.

Synthesis of this compound via Knorr Pyrrole Synthesis

The most common and efficient method for synthesizing this compound is the Knorr pyrrole synthesis.[6][7][8]

Reaction Scheme:

The synthesis involves the reaction of an α-amino-β-ketoester with a β-ketoester. Typically, two equivalents of ethyl acetoacetate are used. One equivalent is converted to an α-amino-β-ketoester in situ through nitrosation followed by reduction.

Experimental Protocol:

-

Nitrosation: Dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C).

-

Reduction and Condensation: To the solution containing the formed α-oximino-β-ketoester, add the second equivalent of ethyl acetoacetate. Then, gradually add zinc dust. The reaction is exothermic and will proceed to form the pyrrole ring.

-

Work-up and Purification: After the reaction is complete, pour the mixture into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Knorr Pyrrole Synthesis Workflow

Caption: Workflow for the Knorr synthesis of the target compound.

Relevance in Drug Development: Inhibition of Signaling Pathways

Pyrrole derivatives are crucial scaffolds in medicinal chemistry, forming the core of many therapeutic agents.[9][10] this compound serves as a key building block for the synthesis of multi-targeted kinase inhibitors, such as Sunitinib. These drugs often target receptor tyrosine kinases (RTKs) involved in cancer progression, such as VEGFR and PDGFR, thereby inhibiting downstream signaling cascades like the MAPK/ERK pathway.[11][12][][14]

Simplified MAPK Signaling Pathway and Inhibition by Pyrrole-Based Drugs

Caption: Inhibition of the MAPK pathway by a pyrrole-based drug.

References

- 1. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 2. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 2436-79-5 [chemicalbook.com]

- 3. 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylic Acid Diethyl Ester CAS 144295-36-1 | Properties, Synthesis, Safety Data & Supplier China [chemheterocycles.com]

- 4. researchgate.net [researchgate.net]

- 5. biosynce.com [biosynce.com]

- 6. books.rsc.org [books.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Derivatives: A Technical Guide

Abstract: The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's Pyrrole, serves as a highly versatile and accessible starting material for the synthesis of a diverse array of derivatives.[3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth review of the synthesis, biological activities, and experimental evaluation of these promising compounds, tailored for researchers and professionals in drug discovery and development.

Synthesis of the Pyrrole Scaffold

The foundational synthesis of the this compound core is most famously achieved through the Knorr pyrrole synthesis.[3] This classic reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[3] A common and efficient one-pot variation utilizes ethyl acetoacetate as the starting material for both components.[4][5][6]

General Experimental Protocol: Knorr Pyrrole Synthesis

This protocol outlines the synthesis of the parent compound, this compound.

Step 1: Oxime Formation

-

In a two-necked round-bottom flask equipped with a thermometer and magnetic stirrer, combine ethyl acetoacetate and glacial acetic acid.[4]

-

Cool the mixture to 0°C in an ice bath while stirring vigorously.[4]

-

Slowly add a solution of sodium nitrite (NaNO₂) in water over 10-15 minutes, ensuring the internal temperature remains below 10°C.[4]

-

Continue stirring in the ice bath for an additional 30 minutes, then allow the mixture to stand at room temperature for at least 3 hours to form the ethyl 2-oximinoacetoacetate intermediate.[4]

Step 2: Reduction and Cyclization

-

To the reaction mixture, add a second equivalent of ethyl acetoacetate.[4]

-

In a fume hood, add zinc dust in small portions over a 10-minute period; the reaction is exothermic and requires temperature control.[4]

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100-110°C for 1 hour.[4]

-

While still warm, pour the reaction mixture into a flask containing crushed ice and water (approx. 75 mL).[4]

-

Stir the resulting suspension in an ice bath for 1 hour to precipitate the crude product.[4]

Step 3: Purification

-

Collect the solid product by vacuum filtration and wash it with cold water.[7]

-

Purify the crude solid by recrystallization from hot ethanol (85% wt) to yield pure this compound as crystals.[4][7]

Visualization of Synthesis Workflow

Caption: Generalized workflow of the Knorr pyrrole synthesis.

Biological Activities and Evaluation

Derivatives of the this compound scaffold exhibit a wide range of biological activities. By modifying the functional groups at the carboxylate positions, researchers have developed compounds with significant antimicrobial, anti-inflammatory, and anticancer potential.

Antimicrobial Activity

Numerous studies have reported that novel pyrrole derivatives possess potent antibacterial and antifungal properties.[3][8] Modifications often involve converting the ester groups into amides or using them as anchor points to introduce other heterocyclic moieties like thiazoles, oxadiazoles, and triazoles, which can enhance antimicrobial potency.[7][8]

Table 1: Representative Antimicrobial Activity of Pyrrole Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |

| Pyrrole derivative 2 | E. coli | Zone of Inhibition (mm) | 14 | [8] |

| Pyrrole derivative 2 | S. aureus | Zone of Inhibition (mm) | 16 | [8] |

| Pyrrole derivative 3a | A. niger | Zone of Inhibition (mm) | 12 | [8] |

| Pyrrole derivative 3a | C. albicans | Zone of Inhibition (mm) | 14 | [8] |

| Triazole derivative 4 | P. aeruginosa | Zone of Inhibition (mm) | 24 (Highly Active) | [7] |

| Thiadiazole derivative 7 | A. niger | Zone of Inhibition (mm) | 22 (Highly Active) | [7] |

| Note: Compound numbers are as designated in the cited literature. |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of ~5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (media + inoculum, no compound) and a negative control (media only). A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[7]

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Caption: Workflow for a typical antimicrobial susceptibility assay.

Anti-inflammatory Activity

Pyrrole-containing structures are found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs).[9] Research into novel derivatives, such as pyrrolo[3,4-c]pyrroles and other fused systems, has focused on their ability to inhibit cyclo-oxygenase (COX) enzymes, which are key mediators of the inflammatory response.[9][10]

Table 2: In Vitro COX Inhibitory Activity of Pyrrole Derivatives

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| N-substituted 3,4-pyrroledicarboximide | Representative Value | Representative Value | >1 | [10] |

| Fused Pyrrolopyridine 3i | Not specified | Promising Activity | Not specified | [9] |

| Fused Pyrrolopyridine 3l | Not specified | Promising Activity | Not specified | [9] |

| Note: Specific IC₅₀ values are often proprietary or vary widely. This table represents the class of compounds evaluated in the cited literature. |

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound (at various concentrations).

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 10-20 minutes) at 37°C.

-

Quantification: Terminate the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Calculate the percent inhibition of COX activity for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting inhibition versus concentration.

Caption: Inhibition of the COX inflammatory signaling pathway.

Anticancer Activity

The pyrrole scaffold is a key feature in several anticancer agents.[2][11] Research has demonstrated that novel derivatives can exert cytotoxic effects on various human cancer cell lines.[11][12] The proposed mechanisms of action include the inhibition of critical signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and proliferation.[11]

Table 3: Representative In Vitro Cytotoxicity of Pyrrole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

| Morpholine-pyrrole derivative 66 | HL-60 (Leukemia) | IC₅₀ | Effective | [11] |

| Thiazole-pyrrole derivative | K562 (Leukemia) | IC₅₀ | Potent Cytotoxicity | [11] |

| 3,5-diaryl-dihydropyrrole | Various | IC₅₀ | Antiproliferative Activity | [13] |

| Note: Compound numbers are as designated in the cited literature. |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells (e.g., HL-60, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrrole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, representing the compound concentration that causes 50% inhibition of cell growth.

Caption: A standard workflow for assessing in vitro cytotoxicity.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a robust and adaptable platform for the development of novel therapeutic agents. Its derivatives have consistently shown significant biological activity across antimicrobial, anti-inflammatory, and anticancer domains. The straightforward synthesis of the core structure, coupled with the potential for diverse functionalization, ensures that this class of compounds will remain an area of intense interest for future drug discovery and development efforts. Further research focusing on structure-activity relationships (SAR), mechanism of action, and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 2436-79-5 | Benchchem [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. archives.ijper.org [archives.ijper.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS Number: 2436-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's pyrrole, is a polysubstituted pyrrole derivative of significant interest in synthetic and medicinal chemistry.[1] Its robust structure and the presence of reactive functional groups make it a versatile building block for the synthesis of more complex heterocyclic compounds, including porphyrins, corroles, and various pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role as a key intermediate in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2436-79-5 | [3] |

| Molecular Formula | C₁₂H₁₇NO₄ | [3] |

| Molecular Weight | 239.27 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Light yellow to orange powder/crystal | [4] |

| Melting Point | 135-136 °C | [5] |

| Solubility | Soluble in chloroform, ethanol. | [6] |

| InChI Key | XSBSXJAYEPDGSF-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C | [3] |

Synthesis

The most common and historically significant method for synthesizing this compound is the Knorr pyrrole synthesis . This one-pot reaction involves the condensation of an α-amino-ketone with a β-ketoester.[1]

Knorr Pyrrole Synthesis: Experimental Protocol

This protocol is adapted from established literature procedures.[7]

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Zinc dust

-

Ethanol (95%)

-

Water

Procedure:

-

Nitrosation: Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the temperature between 5-10 °C. Stir the mixture for 30 minutes and then allow it to stand at room temperature for at least 3 hours.

-

Reduction and Condensation: To the same flask, add zinc dust in small portions. The reaction is exothermic and will begin to boil. After the addition of zinc is complete, reflux the mixture for 1 hour.

-

Isolation: Pour the hot reaction mixture into a large volume of cold water with vigorous stirring. A precipitate will form.

-

Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Recrystallize the solid from 95% ethanol to obtain purified this compound as pale yellow crystals.

Diagram of the Knorr Pyrrole Synthesis Workflow:

References

- 1. This compound | 2436-79-5 | Benchchem [benchchem.com]

- 2. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

An In-depth Technical Guide to Knorr's Pyrrole Synthesis: Mechanism, Protocols, and Historical Context

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry, has remained a vital tool for the construction of substituted pyrroles for over a century. First reported by German chemist Ludwig Knorr in 1884, this reaction involves the condensation of an α-amino ketone with a compound containing an active methylene group, typically a β-ketoester or a 1,3-diketone. Its enduring relevance in organic synthesis, from natural product synthesis to the development of pharmaceuticals, underscores the ingenuity of its discovery and the robustness of its application. This guide provides a comprehensive overview of the Knorr pyrrole synthesis, intended for researchers, scientists, and professionals in drug development, detailing its historical background, reaction mechanism, experimental protocols, and quantitative data.

Historical Context: Organic Synthesis in the Late 19th Century

The latter half of the 19th century was a transformative period for organic chemistry. Following Wöhler's synthesis of urea in 1828, which challenged the theory of vitalism, chemists embarked on the synthesis of a vast array of organic compounds. This era saw the development of many of the "name reactions" still used today, driven by the burgeoning chemical and pharmaceutical industries in Germany. Chemists like Emil Fischer, Knorr's mentor, were making significant strides in understanding the structure and synthesis of complex natural products like sugars and purines.

It was within this vibrant scientific landscape that Ludwig Knorr (1859-1921) made his significant contributions. While searching for quinine-like substances, he discovered the analgesic properties of antipyrine, which became one of the first commercially successful synthetic drugs. His work on the synthesis of heterocyclic compounds, including pyrazoles, quinolines, and pyrroles, was groundbreaking. The Knorr pyrrole synthesis, developed in 1884, provided a rational and versatile method for constructing the pyrrole ring, a fundamental structural motif in many biologically important molecules, including heme and chlorophyll.

The Core Reaction: Principles of the Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is fundamentally a condensation reaction between an α-amino-ketone and a β-dicarbonyl compound. A significant challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation. To circumvent this, the α-amino ketone is typically generated in situ. The classic approach involves the reduction of an α-oximino ketone with a reducing agent like zinc dust in acetic acid. The α-oximino ketone itself is prepared by the nitrosation of a β-ketoester.

The overall reaction can be summarized as the reaction of an α-amino-ketone (1) and a β-dicarbonyl compound (2) to yield a substituted pyrrole (3).

Reaction Mechanism

The mechanism of the Knorr pyrrole synthesis proceeds through several distinct steps:

-

Formation of the α-Amino Ketone: The synthesis often begins with the nitrosation of a β-ketoester, such as ethyl acetoacetate, using sodium nitrite in acetic acid to form an α-oximino-β-ketoester. This intermediate is then reduced, typically with zinc dust in acetic acid, to generate the α-amino-β-ketoester in situ.

-

Imine/Enamine Formation: The in situ generated α-amino ketone condenses with a second molecule of the β-dicarbonyl compound. The initial condensation forms an imine, which then tautomerizes to the more stable enamine.

-

Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine nitrogen attacks one of the carbonyl groups of the other reactant.

-

Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable aromatic pyrrole ring.

Caption: A simplified diagram illustrating the key stages of the Knorr pyrrole synthesis mechanism.

Experimental Protocols

Protocol 1: Classic One-Pot Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol details the original method for synthesizing "Knorr's Pyrrole" with the in situ generation of the α-amino ketone.

Materials:

-

Ethyl acetoacetate (2.0 equivalents)

-

Glacial acetic acid

-

Sodium nitrite (1.0 equivalent)

-

Zinc dust (2.0 equivalents)

-

Water

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.

-

Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.

-

Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) while stirring vigorously. The reaction is exothermic, and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.

-

Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Protocol 2: Synthesis Using a Pre-formed α-Amino Ketone Hydrochloride

This protocol is a modification that utilizes a stable, pre-formed α-amino ketone salt.

Materials:

-

α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 equivalent)

-

β-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride (1.0 equivalent) and the β-dicarbonyl compound (1.2 equivalents) in glacial acetic acid.

-

Reaction: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted pyrrole.

Quantitative Data: Scope and Yields

The Knorr synthesis is a versatile method for preparing a wide range of substituted pyrroles. The following table summarizes the yields obtained with various α-amino ketones and β-dicarbonyl compounds.

| α-Amino Ketone Precursor (R1, R2) | β-Dicarbonyl Compound (R3, R4, R5) | Pyrrole Product | Yield (%) |

| Ethyl 2-aminoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~60% |

| 3-Amino-2,4-pentanedione | Diethyl 1,3-acetonedicarboxylate | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 55-65% |

| α-Aminoacetone | Ethyl acetoacetate | Ethyl 2,4-dimethylpyrrole-3-carboxylate | ~50% |

| Phenacylamine | Dibenzoylmethane | 2,3,4,5-Tetraphenylpyrrole | ~70% |

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Workflow

The general experimental workflow for a Knorr pyrrole synthesis involving the in situ generation of the α-amino ketone is depicted below.

Caption: A generalized experimental workflow for the Knorr pyrrole synthesis.

Conclusion

The Knorr pyrrole synthesis remains a powerful and reliable method for the preparation of substituted pyrroles. Its historical significance is matched by its continued utility in modern organic chemistry. For researchers and professionals in drug development, a thorough understanding of this classic reaction, from its mechanistic underpinnings to its practical execution, is invaluable. The ability to construct complex heterocyclic scaffolds, such as the pyrrole ring, with a degree of control over substitution patterns ensures that the Knorr synthesis will continue to be a relevant and frequently employed synthetic strategy.

An In-depth Technical Guide to the Reactivity of the Pyrrole Ring in Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrrole ring in Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic building block commonly referred to as Knorr's pyrrole. The presence of two electron-withdrawing diethyl carboxylate groups and two electron-donating methyl groups imparts a unique reactivity profile to the pyrrole core. This document details the outcomes and methodologies for various chemical transformations including electrophilic substitution, N-alkylation, oxidation, and reduction, supported by experimental protocols and quantitative data. Visualizations of reaction pathways are provided to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound (often called Knorr's pyrrole) is a polysubstituted pyrrole derivative of significant interest in organic synthesis and medicinal chemistry.[1] Its robust structure serves as a versatile scaffold for the synthesis of a wide range of more complex molecules, including porphyrins and other pharmacologically active compounds. The reactivity of the pyrrole ring is intricately influenced by the electronic effects of its substituents. The two methyl groups at positions 3 and 5 are electron-donating, which would typically activate the ring towards electrophilic attack. However, the two powerful electron-withdrawing diethyl carboxylate groups at positions 2 and 4 significantly deactivate the pyrrole ring, making it less susceptible to classical electrophilic aromatic substitution reactions compared to unsubstituted pyrrole. This guide explores this nuanced reactivity in detail.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄ | [2] |

| Molecular Weight | 239.27 g/mol | [2] |

| Melting Point | 135-136 °C | [3] |

| Appearance | Light yellow to orange powder/crystal | [3] |

| ¹H NMR | See Table 2 | [4] |

| ¹³C NMR | See Table 3 | [2] |

| IR (ATR) | See Table 4 | [2] |

| Mass Spec (EI) | See Table 5 | [2][5] |

Table 1: Physicochemical Properties

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.35 | t | 6H | -OCH₂CH ₃ |

| 2.55 | s | 6H | Ar-CH ₃ |

| 4.29 | q | 4H | -OCH ₂CH₃ |

| 9.5 (approx.) | br s | 1H | NH |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 14.5 | -OCH₂C H₃ |

| 15.0 | Ar-C H₃ |

| 59.8 | -OC H₂CH₃ |

| 115.0 | C3/C5 |

| 138.0 | C2/C4 |

| 165.0 | C =O |

Table 3: ¹³C NMR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3300 | N-H stretch |

| ~2980 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (ester) |

| ~1550 | C=C stretch (aromatic) |

Table 4: IR Spectroscopic Data

| m/z | Interpretation |

| 239 | [M]⁺ |

| 194 | [M - OEt]⁺ |

| 166 | [M - CO₂Et]⁺ |

| 148 | [M - 2xCO₂Et + H]⁺ ? |

| 125 |

Table 5: Mass Spectrometry Data (Major Peaks)

Reactivity of the Pyrrole Ring

The reactivity of this compound is a balance between the activating effect of the methyl groups and the deactivating effect of the carboxylate groups.

Electrophilic Substitution

Due to the strong deactivating effect of the two diethyl carboxylate groups, the pyrrole ring in Knorr's pyrrole is significantly less reactive towards electrophiles than simple alkylpyrroles. Classical electrophilic aromatic substitution reactions like nitration and Friedel-Crafts acylation are challenging and often require harsh conditions, which can lead to decomposition.

The bromination of this compound does not result in a simple substitution on the pyrrole ring. Instead, a more complex reaction occurs, leading to the formation of diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate. This indicates that the methyl groups are also susceptible to radical halogenation, followed by rearrangement.

Caption: Reaction pathway for the bromination of Knorr's pyrrole.

Experimental Protocol: Bromination

-

Materials: this compound, N-bromosuccinimide (NBS) or Bromine, a suitable solvent (e.g., carbon tetrachloride or acetic acid), and a radical initiator like AIBN (azobisisobutyronitrile) if using NBS.

-

Procedure: The reaction conditions can be varied. One reported method involves reacting Knorr's pyrrole with 2 molar equivalents of NBS in carbon tetrachloride at reflux with AIBN as an initiator. Another approach uses an excess of bromine in acetic acid at elevated temperatures (e.g., 40-50°C).

-

Work-up: The reaction mixture is typically cooled, and the product is isolated by filtration or extraction after quenching any excess bromine. Purification is achieved by recrystallization.

-

Quantitative Data: The yield of the rearranged product is generally moderate to good, depending on the specific reaction conditions.

| Reagents | Solvent | Temperature | Product | Yield |

| 2 eq. NBS, AIBN | CCl₄ | Reflux | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | Not specified |

| 4-5 eq. Br₂ | Acetic Acid | 40-50 °C | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | Not specified |

Table 6: Bromination Reaction Conditions and Yields

The Vilsmeier-Haack reaction is a milder method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] However, for electron-deficient pyrroles, this reaction is less facile.[8] While there is no specific protocol reported for this compound, it is anticipated that the reaction would require forcing conditions and may proceed with low yield, if at all. The expected site of formylation would likely be at the nitrogen atom or one of the methyl groups, rather than the deactivated pyrrole ring itself.

Caption: Postulated outcome of the Vilsmeier-Haack formylation.

N-Alkylation

The nitrogen atom of the pyrrole ring retains its nucleophilicity and can be readily alkylated after deprotonation with a suitable base.

Caption: General pathway for the N-alkylation of Knorr's pyrrole.

Experimental Protocol: N-Methylation

-

Materials: this compound, sodium hydride (NaH), methyl iodide (CH₃I), and an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Procedure: The pyrrole is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). NaH is added portion-wise at 0°C to deprotonate the pyrrole nitrogen, forming the sodium salt. After the evolution of hydrogen gas ceases, methyl iodide is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).[9]

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Quantitative Data: N-alkylation reactions of pyrroles generally proceed in good to excellent yields.

| Base | Alkylating Agent | Solvent | Temperature | Product | Yield |

| NaH | CH₃I | DMF | 0 °C to RT | Diethyl 1,3,5-trimethyl-1H-pyrrole-2,4-dicarboxylate | High (expected) |

Table 7: N-Alkylation Reaction Conditions and Expected Yield

Reduction

The ester functionalities of this compound can be reduced. A study has shown that pyrrole-2,4-dicarboxylates can undergo selective mono-reduction of one of the ester groups to a hydroxymethyl group using diisobutylaluminium hydride (DIBAL-H).[10] The unprotected N-H is crucial for this selectivity.

Caption: Selective mono-reduction of Knorr's pyrrole.

Experimental Protocol: Selective Mono-reduction with DIBAL-H

-

Materials: this compound, diisobutylaluminium hydride (DIBAL-H) solution, and an anhydrous solvent (e.g., THF or dichloromethane).

-

Procedure: The pyrrole derivative is dissolved in the anhydrous solvent and cooled to 0°C under an inert atmosphere. Three equivalents of DIBAL-H solution are added dropwise, and the reaction is stirred at 0°C. The progress of the reaction can be monitored by TLC.[10]

-

Work-up: The reaction is carefully quenched with a Rochelle's salt solution or a dilute acid at 0°C. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification can be performed using column chromatography.

-

Quantitative Data: The selective mono-reduction of similar pyrrole-2,4-dicarboxylates proceeds with good selectivity and in good yields.

| Reducing Agent | Equivalents | Solvent | Temperature | Product | Selectivity/Yield |

| DIBAL-H | 3 | THF or CH₂Cl₂ | 0 °C | Corresponding mono-alcohol | Good (reported for similar substrates)[10] |

Table 8: Reduction Reaction Conditions and Outcome

Oxidation

The pyrrole ring is generally susceptible to oxidation, which can lead to ring-opening or the formation of pyrrolinones. The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions. Reagents like lead tetraacetate are known to effect various oxidative transformations, including the cleavage of 1,2-diols and decarboxylation.[11][12] However, no specific studies on the oxidation of this particular pyrrole with lead tetraacetate have been found. The bromination reaction, which leads to an oxo-pyrrole derivative, is an example of an oxidative transformation of this molecule.

Conclusion

This compound exhibits a nuanced reactivity profile governed by the interplay of its electron-donating and electron-withdrawing substituents. While the pyrrole ring is deactivated towards many classical electrophilic aromatic substitution reactions, it readily undergoes N-alkylation and can be selectively reduced at one of its ester functionalities. The bromination of this molecule proceeds via a complex pathway involving the methyl substituents, highlighting that the reactivity is not limited to the pyrrole ring itself. Further research is warranted to explore the full synthetic potential of this versatile building block, particularly in developing methodologies for controlled electrophilic substitution on the deactivated pyrrole core. This guide serves as a foundational resource for researchers aiming to utilize Knorr's pyrrole in their synthetic endeavors.

References

- 1. This compound | 2436-79-5 | Benchchem [benchchem.com]

- 2. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 2436-79-5 [chemicalbook.com]

- 4. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate(2436-79-5) 1H NMR spectrum [chemicalbook.com]

- 5. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. juniperpublishers.com [juniperpublishers.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's pyrrole, is a foundational heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1][2] Its stable, substituted pyrrole core serves as a versatile and synthetically accessible starting point for the development of a diverse array of more complex molecules with significant therapeutic potential.[3][4] While direct biological activity of this compound is not extensively documented, its true value lies in its role as a key building block for compounds exhibiting potent antimicrobial and anticancer properties.[1] This technical guide provides an in-depth exploration of the synthesis, potential applications, and medicinal chemistry relevance of this important scaffold, with a focus on the biological activities of its derivatives.

Synthesis of the Core Scaffold

The most established and widely utilized method for the synthesis of this compound is the Knorr pyrrole synthesis.[1][5] This robust reaction typically involves the condensation of an α-amino-β-ketoester with a β-ketoester. A common one-pot variation utilizes ethyl acetoacetate as the starting material for both components.

Experimental Protocol: Knorr Pyrrole Synthesis

A representative one-pot synthesis protocol is as follows:

-

Preparation of the α-oximino-β-ketoester: Ethyl acetoacetate is dissolved in glacial acetic acid. The solution is cooled in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 10°C. This in situ reaction forms ethyl 2-oximino-3-oxobutanoate.

-

Reduction and Condensation: Zinc dust is added portion-wise to the reaction mixture. The zinc reduces the oximino group to an amine, which then reacts with a second equivalent of ethyl acetoacetate present in the mixture.

-

The reaction is heated to promote the cyclization and dehydration, leading to the formation of the pyrrole ring.

-

Work-up and Purification: The reaction mixture is poured into ice water, and the precipitated crude product is collected by filtration. The solid is then washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[5]

Applications in Anticancer Drug Discovery

The pyrrole scaffold is a prominent feature in a number of anticancer agents.[3] Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These derivatives often target key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyrrole derivatives, for which this compound can serve as a key synthetic precursor.

| Derivative Class | Cell Line | Assay | IC50 (µM) |

| Pyrrole-based Chalcones | A549 (Lung) | MTT | 12.5 |

| Pyrrole-based Chalcones | MCF-7 (Breast) | MTT | 6.25 |

| Substituted Pyrroles | PC-3 (Prostate) | MTT | 5.8 |

| Substituted Pyrroles | HeLa (Cervical) | MTT | 7.2 |

Note: The data presented is for derivatives and not the core compound itself. The specific structures of the tested derivatives can be found in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Applications in Antimicrobial Drug Discovery

The pyrrole nucleus is also a key component of many natural and synthetic antimicrobial agents.[3] this compound provides a scaffold for the synthesis of derivatives with activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity of Derivatives

The following table summarizes the in vitro antimicrobial activity of various pyrrole derivatives.

| Derivative Class | Microorganism | Assay | MIC (µg/mL) |

| Pyrrole-based Amides | Staphylococcus aureus | Broth Microdilution | 16 |

| Pyrrole-based Amides | Escherichia coli | Broth Microdilution | 32 |

| Pyrrole-based Triazoles | Candida albicans | Broth Microdilution | 8 |

| Pyrrole-based Triazoles | Aspergillus niger | Broth Microdilution | 16 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data is for derivatives of the core compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

References

- 1. This compound | 2436-79-5 | Benchchem [benchchem.com]

- 2. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 3. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knorr pyrrole synthesis is a fundamental and widely utilized reaction in organic chemistry for the preparation of substituted pyrroles.[1] This method involves the condensation of an α-amino-ketone with a β-ketoester.[1] Due to the inherent instability of α-amino-ketones, they are typically generated in situ. A common approach is the reduction of an α-oximino-ketone using zinc in acetic acid.[1] This protocol details the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as "Knorr's Pyrrole," a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound involves a one-pot, two-step process starting from ethyl acetoacetate.[3][4]

-

Nitrosation: Ethyl acetoacetate is treated with sodium nitrite in acetic acid to form ethyl 2-oximinoacetoacetate.

-

Reductive Condensation: The in situ generated oxime is then reduced with zinc dust in the presence of a second equivalent of ethyl acetoacetate. The resulting α-amino-β-ketoester condenses with the other ethyl acetoacetate molecule to yield the final pyrrole product.[5]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₄ | [6][7][8][9] |

| Molecular Weight | 239.27 g/mol | [6] |

| Melting Point | 135-136 °C | [8] |

| Appearance | Light yellow to yellow to orange powder to crystal | [9] |

Experimental Protocol

This protocol is adapted from established literature procedures.[5][10]

Materials and Reagents:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust (Zn)

-

Ethanol (85%)

-

Water

-

Ice

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Internal thermometer

-

Syringe

-

Reflux condenser

-

Calcium chloride guard tube

-

Oil bath

-

Erlenmeyer flask

-

Filter funnel (e.g., Büchner funnel)

-

Vacuum filtration apparatus

Procedure:

Part 1: Formation of Ethyl 2-oximinoacetoacetate (Oxime Formation) [5]

-

In a fume hood, equip a 50 mL two-necked round-bottom flask with a magnetic stir bar and an internal thermometer.

-

Place the flask in an ice bath on a magnetic stirrer.

-

Add ethyl acetoacetate (3 mL, 23 mmol) and glacial acetic acid (7 mL) to the flask.

-

Stir the mixture vigorously and allow it to cool to 0 °C.

-